
(R)-(2-Methoxyphenyl)methylphenylphosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(2-Methoxyphenyl)methylphenylphosphine is a chiral phosphine compound with the molecular formula C14H15OP and a molecular weight of 230.24 g/mol It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a methylphenylphosphine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-Methoxyphenyl)methylphenylphosphine typically involves the reaction of ®-2-methoxybenzyl chloride with phenylphosphine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction . The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for ®-(2-Methoxyphenyl)methylphenylphosphine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-(2-Methoxyphenyl)methylphenylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in organic solvents like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in ether solvents under an inert atmosphere.
Substitution: Various nucleophiles (e.g., halides, amines); reactions often require a base and are conducted in polar aprotic solvents.
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Reduced Phosphines: Resulting from reduction reactions.
Substituted Derivatives: Products of nucleophilic substitution reactions.
Scientific Research Applications
®-(2-Methoxyphenyl)methylphenylphosphine has several scientific research applications:
Chemistry: Used as a ligand in asymmetric catalysis, particularly in transition metal-catalyzed reactions to induce chirality in the products.
Biology: Investigated for its potential role in biological systems as a chiral ligand that can interact with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ®-(2-Methoxyphenyl)methylphenylphosphine primarily involves its role as a ligand in catalytic processes. The compound coordinates with transition metals to form complexes that can facilitate various chemical transformations. The methoxy group and the chiral center play crucial roles in determining the selectivity and efficiency of these catalytic reactions .
Comparison with Similar Compounds
Similar Compounds
- ®-2-Methoxyphenylmethylphosphine
- ®-Phenylmethylphosphine
- ®-2-Methoxyphenylphosphine
Uniqueness
®-(2-Methoxyphenyl)methylphenylphosphine is unique due to the presence of both a methoxy group and a chiral center, which impart distinct electronic and steric properties. These features make it particularly effective as a ligand in asymmetric catalysis, offering advantages over similar compounds in terms of selectivity and reactivity .
Properties
Molecular Formula |
C14H15OP |
|---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
(R)-(2-methoxyphenyl)-methyl-phenylphosphane |
InChI |
InChI=1S/C14H15OP/c1-15-13-10-6-7-11-14(13)16(2)12-8-4-3-5-9-12/h3-11H,1-2H3/t16-/m1/s1 |
InChI Key |
WLPVFKXJHBTYJG-MRXNPFEDSA-N |
Isomeric SMILES |
COC1=CC=CC=C1[P@](C)C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=CC=C1P(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13817948.png)

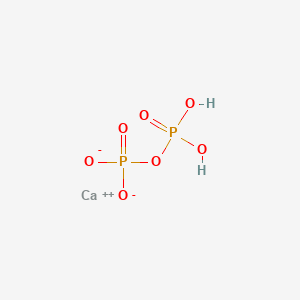

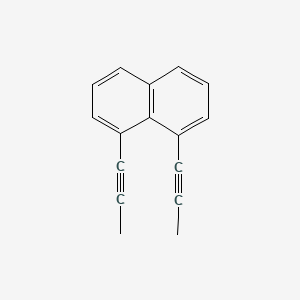
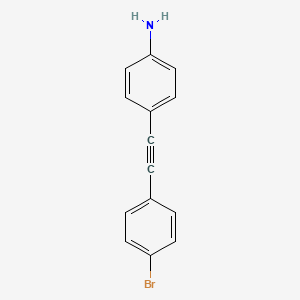
![5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one](/img/structure/B13817981.png)
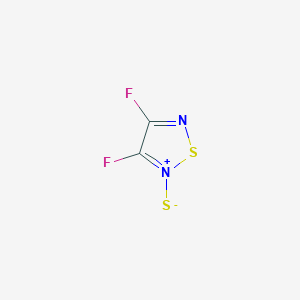
![Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI)](/img/structure/B13817991.png)
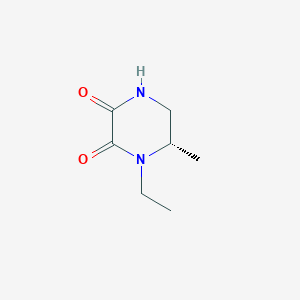
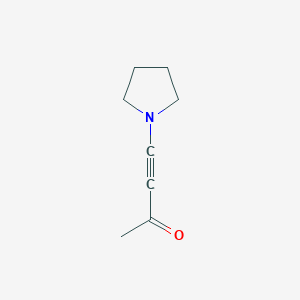
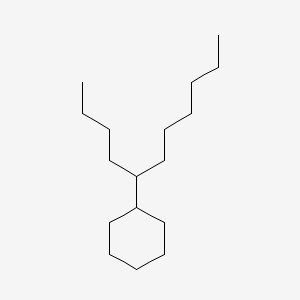
![Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13818019.png)
![3-hydroxy-2-[N-(1-hydroxybutan-2-yl)-C-methylcarbonimidoyl]cyclohex-2-en-1-one](/img/structure/B13818024.png)
